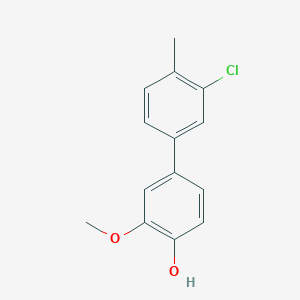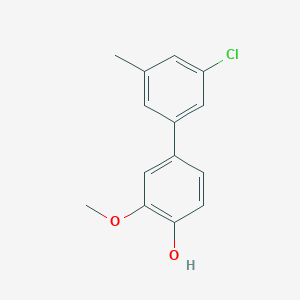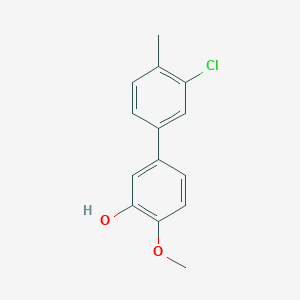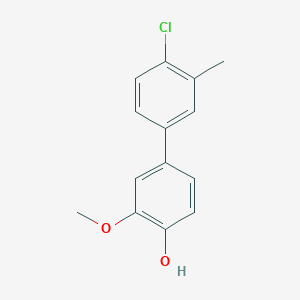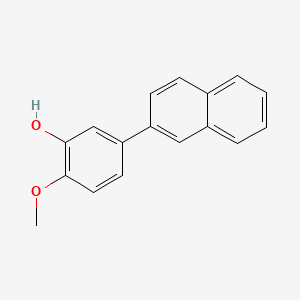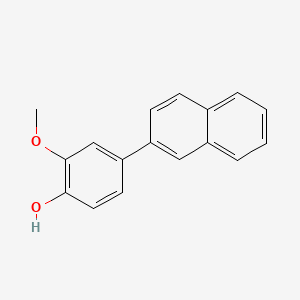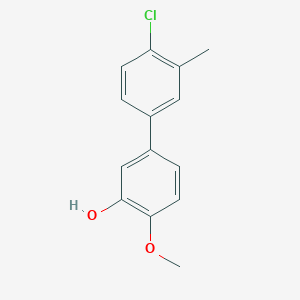
5-(4-Chloro-3-methylphenyl)-2-methoxyphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Chloro-3-methylphenyl)-2-methoxyphenol, or 5-CMP-2-M, is a phenolic compound with a wide range of applications in the scientific research community. It is commonly used as a starting material for the synthesis of various compounds, and is also used as a reagent in a variety of biochemical and physiological experiments.
Scientific Research Applications
5-CMP-2-M has a wide range of applications in scientific research. It is commonly used as a starting material for the synthesis of other compounds, such as 5-chloro-3-methylphenyl-2-methoxybenzoic acid, which is used in the synthesis of drugs and other compounds. In addition, 5-CMP-2-M is used as a reagent in a variety of biochemical and physiological experiments, such as enzyme inhibition assays, as well as in the study of drug metabolism and pharmacokinetics.
Mechanism of Action
The mechanism of action of 5-CMP-2-M is not fully understood. It is believed that the compound acts as an inhibitor of enzymes, such as cytochrome P450, which are involved in drug metabolism. In addition, 5-CMP-2-M has been shown to inhibit the activity of certain transcription factors, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-CMP-2-M are not fully understood. However, the compound has been shown to inhibit the activity of certain enzymes, such as cytochrome P450, which are involved in drug metabolism. In addition, 5-CMP-2-M has been shown to inhibit the activity of certain transcription factors, which are involved in the regulation of gene expression.
Advantages and Limitations for Lab Experiments
The use of 5-CMP-2-M in laboratory experiments has a number of advantages. The compound is commercially available, and it is relatively easy to synthesize. In addition, 5-CMP-2-M has been shown to be a potent inhibitor of enzymes involved in drug metabolism, making it a useful tool for studying the pharmacokinetics of drugs. However, the compound has a number of limitations. It is relatively unstable, and it can be toxic to cells at high concentrations.
Future Directions
The potential future directions for the use of 5-CMP-2-M in scientific research include further investigation of its mechanism of action, as well as its potential applications in drug development. In addition, further research should be conducted to explore the biochemical and physiological effects of the compound, as well as its potential toxicity. Finally, further studies should be conducted to explore the potential use of 5-CMP-2-M as a reagent in a variety of biochemical and physiological experiments.
Synthesis Methods
5-CMP-2-M is a commercially available compound, and it is typically synthesized using a variety of methods. The most commonly used method is the reaction of 4-chloro-3-methylphenol with 2-methoxybenzaldehyde in the presence of an acid catalyst, such as p-toluenesulfonic acid. This reaction produces a mixture of 5-CMP-2-M and 4-chloro-3-methylphenol, which can be separated by column chromatography.
properties
IUPAC Name |
5-(4-chloro-3-methylphenyl)-2-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO2/c1-9-7-10(3-5-12(9)15)11-4-6-14(17-2)13(16)8-11/h3-8,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHYLRJYQZHGKDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)OC)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70685606 |
Source


|
| Record name | 4'-Chloro-4-methoxy-3'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70685606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Chloro-3-methylphenyl)-2-methoxyphenol | |
CAS RN |
1261989-42-7 |
Source


|
| Record name | 4'-Chloro-4-methoxy-3'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70685606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






